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molecular formula C2H6N2O B1583983 Glycinamide CAS No. 598-41-4

Glycinamide

Cat. No. B1583983
M. Wt: 74.08 g/mol
InChI Key: BEBCJVAWIBVWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05668283

Procedure details

An aqueous solution of glycinamide (0.027 mol, 3.03 g), which was prepared by neutralizing glycinamide hydrochloride with one equivalent of 10N NaOH, was slowly added to a stirring solution of 2-fluoro-5-methoxyphenyl glyoxal (0.027 mol, 5.42 g) in MeOH (35 mL) at 0° C. One equivalent of 10N NaOH (2.74 mL) was then added slowly to the resulting clear orange solution. After stirring overnight at room temperature the solution was acidified to pH~3 with 12N HCl and the methanol was evaporated under reduced pressure. The residue was partitioned between CH2Cl2 and water and the aqueous phase was extracted (5×) with CH2Cl2. The combined CH2Cl2 portions were dried (Na2SO4) and concentrated under reduced pressure to give a dark solid. The solid was dissolved in CH2Cl2 /MeOH, heated for five minutes with decolorizing charcoal and filtered through 2 inches of silica gel (5% MeOH/CH2Cl2 eluent). Evaporation of the solvents under reduced pressure afforded 5-(2-fluoro-5-methoxyphenyl)-pyrazin-2-one.
Name
glycinamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-fluoro-5-methoxyphenyl glyoxal
Quantity
5.42 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].[OH-].[Na+].[F:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[C:18]([CH:20]=O)=O.Cl.C>CO.C(Cl)Cl.CO>[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].[F:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[C:18]1[N:2]=[CH:3][C:4](=[O:5])[NH:6][CH:20]=1 |f:0.1,2.3,8.9|

Inputs

Step One
Name
glycinamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
2-fluoro-5-methoxyphenyl glyoxal
Quantity
5.42 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)OC)C(=O)C=O
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.74 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Six
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between CH2Cl2 and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted (5×) with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CH2Cl2 portions were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark solid
FILTRATION
Type
FILTRATION
Details
filtered through 2 inches of silica gel (5% MeOH/CH2Cl2 eluent)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.027 mol
AMOUNT: MASS 3.03 g
Name
Type
product
Smiles
FC1=C(C=C(C=C1)OC)C=1N=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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